(4S,5S)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Description
(4S,5S)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is a chiral 1,3-dioxolane derivative widely employed as a protecting group for diols in organic synthesis. Its stereochemistry (4S,5S) is derived from L-tartaric acid, making it valuable in stereoselective reactions . The compound is synthesized by reacting (+)-diethyl L-tartrate with 2,2-dimethoxypropane under acid catalysis (e.g., p-toluenesulfonic acid), forming a stable five-membered ring that protects vicinal diols and ester functionalities .
Properties
IUPAC Name |
diethyl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O6/c1-5-14-9(12)7-8(10(13)15-6-2)17-11(3,4)16-7/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNKHXZIPATURB-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(OC(O1)(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](OC(O1)(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate typically involves the reaction of diethyl tartrate with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then esterified to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, carboxylic acids, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4S,5S)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (4S,5S)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Physical Properties :
- Molecular formula: C₁₁H₁₈O₆
- Molecular weight: 246.26 g/mol
- Solubility: 6.6 g/L (25°C)
- Density: 1.132 g/cm³
- Boiling point: 150°C at 19 Torr
- Refractive index: 1.4334 (20°C)
The compound is compared to structurally related 1,3-dioxolane dicarboxylates, focusing on ester groups, stereochemistry, substituents, and biological activity.
Table 1: Physical and Chemical Properties of Selected 1,3-Dioxolane Dicarboxylates
Key Structural and Functional Differences :
Ester Groups: Diethyl esters (target compound) enhance lipophilicity and slow hydrolysis compared to dimethyl esters (e.g., compound 7), making them more suitable for prolonged synthetic steps .
Stereochemistry :
- The (4S,5S) configuration in the target compound vs. (4R,5R) in its enantiomer (CAS 59779-75-8) influences chiral recognition in asymmetric synthesis or enzyme interactions.
Substituents :
- Hydroxyphenyl (compound 7) or phenyl groups (CAS 91326-83-9) introduce aromaticity, altering electronic properties and bioactivity. For example, compound 7 shows antimicrobial activity due to the hydroxyphenyl moiety .
Table 2: Antimicrobial Activity (MIC Values) of Selected 1,3-Dioxolane Derivatives
- Biological Activity: Compound 7 demonstrates moderate activity against C. albicans (MIC = 62.5 µg/mL), outperforming fluconazole in some cases .
Synthetic Utility :
- The target compound’s diethyl esters are preferred in multi-step syntheses due to their stability, whereas dimethyl esters (e.g., compound 132a/b) are more reactive in hydrolysis or transesterification .
- Enantiomeric purity (e.g., (4R,5R)-diethyl derivative) is critical for applications in chiral catalysis or drug development .
Biological Activity
(4S,5S)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₁H₁₈O₆
- Molecular Weight : 246.26 g/mol
- CAS Number : 73346-73-3
- MDL Number : MFCD18785757
Synthesis
The synthesis of this compound typically involves the reaction of diols with salicylaldehyde under specific catalytic conditions. The process yields compounds with high enantiomeric purity and good yields, making it a viable candidate for further biological evaluation .
Antibacterial Activity
Research indicates that derivatives of 1,3-dioxolanes exhibit notable antibacterial properties. In a study evaluating various synthesized compounds similar to this compound:
- Compounds were tested against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
- The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 625 µg/mL to 1250 µg/mL against S. aureus and E. faecalis.
Table 1 summarizes the antibacterial activity of related compounds:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 625 |
| Compound 2 | Enterococcus faecalis | 1250 |
| Compound 3 | Pseudomonas aeruginosa | Not Active |
Antifungal Activity
The antifungal activity of this compound has also been explored. In vitro tests demonstrated that many derivatives showed significant antifungal activity against Candida albicans, with some compounds achieving MIC values as low as 156.25 µg/mL .
Case Studies
A notable study published in the journal Molecules investigated the biological activity of several dioxolane derivatives:
- The study found that most compounds exhibited excellent antifungal activity against C. albicans, with varying degrees of antibacterial effectiveness against different bacterial strains.
Summary of Findings from the Study:
| Compound | Antifungal Activity | Antibacterial Activity |
|---|---|---|
| Compound A | MIC = 312.5 µg/mL | Active against S. aureus |
| Compound B | MIC = 156.25 µg/mL | Active against E. faecalis |
| Compound C | No Activity | Not Active |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
